Product packaging for Ammonium cupric chloride(Cat. No.:CAS No. 15610-76-1)

Ammonium cupric chloride

Cat. No.: B094644
CAS No.: 15610-76-1
M. Wt: 241.4 g/mol
InChI Key: ZGSRGICQFXEMGO-UHFFFAOYSA-L
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Description

Historical Context and Evolution of Research

The preparation of ammonium (B1175870) cupric chloride has been documented since at least 1929, prepared by the evaporation of a 2:1 solution of ammonium chloride and copper(II) chloride. drugfuture.com Historically, it found a significant application in analytical chemistry, specifically for the determination of carbon content in iron and steel. drugfuture.comnih.gov Early research also delved into its use in pyrotechnics as a chlorine donor to enhance the green and blue colors from copper ions in the flame. wikipedia.org

The evolution of research on ammonium cupric chloride has seen a shift from these classical applications to more advanced studies of its fundamental properties and their potential in modern technologies. Investigations into its crystal structure have been ongoing, with early X-ray diffraction studies by Hendricks and Dickinson, and Chrobak providing initial insights. acs.orgresearchgate.net These foundational studies paved the way for more sophisticated characterization techniques, such as electron paramagnetic resonance, to further elucidate its structural details. researchgate.net

Significance in Modern Inorganic Chemistry and Materials Science

In modern inorganic chemistry, this compound is significant for its role in coordination chemistry. Copper(II) ions readily form complexes with chloride ions and ammonia (B1221849) molecules, leading to the formation of species like the tetrachlorocuprate(2-) (B1213478) anion, [CuCl₄]²⁻. ontosight.aipatsnap.com The study of these complexes is crucial for understanding metal-ligand interactions. patsnap.com

The compound's importance in materials science is multifaceted. It serves as a precursor in the synthesis of other copper compounds and materials. amarischemicalsolutions.com For instance, it has been used in the preparation of copper oxide nanoparticles, which have applications in various fields. mdpi.com Its properties make it useful in the following areas:

Catalysis: It is employed as a catalyst or reagent in organic synthesis reactions. amarischemicalsolutions.com

Electroplating: It is utilized as a source of copper ions in electroplating baths for depositing copper coatings on metals. amarischemicalsolutions.com

Textile and Leather Processing: It acts as a mordant in dyeing processes to improve color fastness and as an antimicrobial agent in leather tanning. amarischemicalsolutions.com

Overview of Key Research Areas and Challenges

Current research on this compound and its related systems is active and diverse, focusing on leveraging its chemical and physical properties for various applications.

Key Research Areas:

Crystal Structure and Phase Transitions: Detailed studies of its crystal structure, including the application of crystal field theory to analyze chromophore group variations during phase transitions, remain an area of interest. acs.org

Magnetic Properties: The magnetic properties of this compound and its adducts are a subject of investigation, with studies focusing on magnetic susceptibility and the influence of counter cations on magnetic moments. oup.comoup.com The paramagnetic nature of the copper(II) ion in similar compounds has been of historical interest in the development of electron paramagnetic resonance spectroscopy. wikipedia.org

Solution Chemistry and Hydrometallurgy: Research into the behavior of this compound in aqueous solutions, particularly in ammoniacal systems, is crucial for its application in hydrometallurgy. csic.escsic.es Studies have investigated the solubility of cupric species in the CuCl₂-NH₄Cl-NH₃-H₂O system to optimize leaching processes for copper extraction from ores and waste materials. csic.esresearchgate.netresearchgate.net

Nanomaterial Synthesis: The use of cupric chloride solutions, often in the presence of ammonium compounds, as precursors for synthesizing copper-based nanoparticles is a significant and growing research area. mdpi.com

Challenges:

Controlling Speciation in Solution: The complex equilibrium between various copper-ammonia and copper-chloride complexes in solution presents a challenge in controlling the desired chemical reactions and product formation. patsnap.comcsic.es

Optimizing Leaching Processes: In hydrometallurgical applications, achieving selective and efficient leaching of copper from complex ores or waste materials while minimizing the dissolution of unwanted elements remains a challenge. researchgate.net

Synthesis of Nanoparticles with Controlled Properties: Controlling the size, shape, and purity of nanoparticles synthesized from this compound precursors is critical for their performance in applications like catalysis and antibacterial agents. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl4CuH8N2 B094644 Ammonium cupric chloride CAS No. 15610-76-1

Properties

CAS No.

15610-76-1

Molecular Formula

Cl4CuH8N2

Molecular Weight

241.4 g/mol

IUPAC Name

diazanium;tetrachlorocopper(2-)

InChI

InChI=1S/4ClH.Cu.2H3N/h4*1H;;2*1H3/q;;;;+2;;/p-2

InChI Key

ZGSRGICQFXEMGO-UHFFFAOYSA-L

SMILES

[NH4+].[NH4+].Cl[Cu-2](Cl)(Cl)Cl

Canonical SMILES

[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]

Other CAS No.

15610-76-1

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies for Ammonium Cupric Chloride Compounds

Crystallization Techniques from Aqueous Solutions

Crystallization from an aqueous solution is the fundamental technique for obtaining solid ammonium (B1175870) cupric chloride. This process leverages the compound's solubility characteristics in water. The general approach involves creating a supersaturated solution from which the product precipitates upon cooling or solvent evaporation.

A common laboratory method consists of dissolving copper(II) chloride and ammonium chloride in water, often with heating to increase solubility and facilitate the reaction. After the salts are fully dissolved, the solution is allowed to cool. As the temperature decreases, the solubility of the ammonium cupric chloride lessens, leading to the formation and growth of crystals. Slow evaporation of the aqueous solution at room temperature is another effective technique, particularly for growing larger, well-defined single crystals. google.comresearchgate.net

In industrial applications, a similar crystallization principle is applied, sometimes using spent solutions from the etching of printed circuit boards. google.com These waste solutions, which contain copper(II) chloride and ammonium salts, are treated to adjust the pH to a range of 0.0-5.0. google.com This pH adjustment, achieved by adding hydrochloric acid or ammonia (B1221849), induces the crystallization of diammonium tetrachlorocuprate(II) dihydrate, providing an efficient method for both producing the compound and utilizing industrial waste. google.com The resulting crystalline product is then separated from the solution, washed, and dried. google.com

Crystallization TechniqueDescriptionTypical Application
Cooling Crystallization A heated, saturated solution of reactants is prepared and then allowed to cool to room temperature or below, inducing precipitation of the product. General laboratory synthesis for producing crystalline powder.
Slow Evaporation The solvent of a saturated solution is allowed to evaporate slowly at a constant temperature (e.g., room temperature), leading to gradual crystal growth. google.comresearchgate.netGrowth of high-quality single crystals for structural analysis.
pH Adjustment The pH of an aqueous solution containing the necessary ions is adjusted to a range where the desired compound's solubility is minimal, causing it to crystallize. google.comIndustrial production, particularly from waste streams like PCB etching solutions. google.com

Reaction Pathways for Diammonium Tetrachlorocuprate(II) Dihydrate Synthesis

The primary reaction pathway for the synthesis of diammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂CuCl₄·2H₂O, involves the direct combination of copper(II) chloride and ammonium chloride. The stoichiometry of the reaction is crucial, typically requiring a 2:1 molar ratio of ammonium chloride to copper(II) chloride to form the tetrachlorocuprate complex ion, [CuCl₄]²⁻. google.com

The reaction is generally performed in an aqueous solution. The chemical equation for the primary synthesis route is:

CuCl₂ + 2NH₄Cl + 2H₂O → (NH₄)₂CuCl₄·2H₂O

In this reaction, the copper(II) ion (Cu²⁺) coordinates with four chloride ions (Cl⁻) to form the square planar tetrachlorocuprate(II) anion. The ammonium ions (NH₄⁺) act as counter-ions to balance the charge, and water molecules are incorporated into the crystal lattice as water of crystallization.

An alternative approach involves utilizing waste solutions from industrial processes, such as the etching of printed circuit boards. google.com These solutions can be either acidic copper-chloride etchants or alkaline copper-ammonia etchants. google.com By adding ammonia to the acidic solution or hydrochloric acid to the alkaline solution, the correct balance of copper(II), ammonium, and chloride ions is achieved, leading to the crystallization of the target compound. google.com This method is not only a synthesis route but also a valuable recycling process. google.com

Considerations for Purity and Crystal Growth in Laboratory Synthesis

Achieving high purity and controlling crystal growth are critical aspects of the laboratory synthesis of diammonium tetrachlorocuprate(II) dihydrate. The purity of the final product is heavily dependent on the purity of the starting materials and the precision of the experimental conditions.

Key Purity Considerations:

Stoichiometry: Using the correct molar ratio (1:2 of CuCl₂·2H₂O to NH₄Cl) is essential to ensure the complete formation of the desired complex and to avoid contamination with unreacted starting materials.

Filtration: When starting with commercial-grade copper chloride, dissolving it in a minimal amount of hot water and filtering it while hot can remove insoluble impurities before adding the ammonium chloride solution. chembk.com

Washing: After crystallization, washing the product is crucial. Using a solvent in which the desired product is sparingly soluble but impurities are more soluble is effective. For instance, adding ethanol (B145695) to the cooled reaction mixture can help precipitate the product, and a subsequent wash with cold ethanol can effectively remove excess, unreacted ammonium chloride.

Factors Influencing Crystal Growth:

Rate of Cooling/Evaporation: The size and quality of the crystals are directly influenced by the rate at which they are formed. Slow cooling or slow solvent evaporation allows for the growth of larger, more well-defined, and higher-perfection crystals. researchgate.net Rapid precipitation typically results in a fine, microcrystalline powder.

Solution Saturation: To grow large single crystals, it is important to maintain a state of slight supersaturation over a prolonged period. This is often achieved through the slow evaporation method at a constant temperature. researchgate.net

Temperature Control: Maintaining a constant temperature during crystal growth is vital for consistency. Temperature fluctuations can alter solubility and lead to imperfections or the formation of multiple small crystals instead of a single large one.

ParameterObjectiveMethod
Purity Remove unreacted starting materialsUse precise 1:2 molar ratio of CuCl₂ to NH₄Cl; wash final crystals with cold ethanol.
Purity Remove insoluble precursorsDissolve reactants in hot water and filter the solution while hot. chembk.com
Crystal Quality Obtain large, well-defined crystalsEmploy slow evaporation of the solvent at a constant room temperature. researchgate.net
Crystal Size Control nucleation and growthEnsure slow cooling of the saturated solution.

Exploration of Precursor Synthesis Routes Involving Copper Chlorides

One route to obtaining a copper chloride solution is by dissolving metallic copper. This can be achieved by treating metallic copper with a solution containing both cupric chloride and ammonium chloride. google.com The presence of ammonium chloride is key, as it helps to dissolve the initially formed cuprous chloride (CuCl) by forming a soluble complex, thus preventing the copper metal from becoming coated and passivated. google.com The resulting solution, rich in cuprous ions, can then be oxidized to cupric ions to be used in the synthesis of the target compound. google.com

Other copper compounds can also be synthesized from copper(II) chloride, which in turn can serve as precursors in different chemical pathways. For example:

Tribasic copper chloride (Cu₂(OH)₃Cl): This compound can be synthesized via a solid-state reaction at room temperature by grinding cupric chloride with sodium hydroxide (B78521). researchgate.net It can also be formed through the hydrolysis of copper(II) chloride with urea (B33335) in a water/ethylene glycol medium. nih.gov

Copper(II) Hydroxide (Cu(OH)₂) and Copper(II) Oxide (CuO): These can be prepared from the tribasic copper chloride precursor by treating it with a base like sodium hydroxide. nih.gov

These alternative precursor routes highlight the versatility of copper chloride chemistry and provide various pathways to obtain copper ions in a suitable form for subsequent reactions, including the synthesis of complex salts like diammonium tetrachlorocuprate(II) dihydrate.

Advanced Structural Characterization and Spectroscopic Investigations

Crystal Structure Elucidation of Ammonium (B1175870) Cupric Chloride and its Hydrates

The three-dimensional arrangement of atoms in the solid state is fundamental to understanding the macroscopic properties of a material. For ammonium cupric chloride and its hydrates, a combination of powerful analytical techniques has been employed to unravel their crystal structures.

X-ray Diffraction Studies for Atomic Arrangement

X-ray diffraction (XRD) stands as a cornerstone technique for determining the crystal structure of materials. Studies on this compound dihydrate, (NH₄)₂CuCl₄·2H₂O, have revealed that it crystallizes in the tetragonal system. researchgate.netiaea.org The space group has been identified as P4₂/mnm. iaea.org This structural arrangement is isostructural with potassium cupric chloride. rsc.org

The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, have been determined with high precision. These parameters are crucial for a complete description of the crystal structure.

Interactive Table: Crystal Data for (NH₄)₂CuCl₄·2H₂O

ParameterValueReference
Crystal SystemTetragonal researchgate.netiaea.org
Space GroupP4₂/mnm iaea.org
a7.58 Å - 7.5991 Å researchgate.netiaea.orgrsc.org
c7.95 Å - 7.976 Å researchgate.netiaea.orgiaea.org
Z (Formula units per unit cell)2 researchgate.netiaea.org

The atomic arrangement within the unit cell consists of [CuCl₄(H₂O)₂]²⁻ anions and NH₄⁺ cations. The copper ions are located at the corners and the center of the unit cell. rsc.org The ammonium ions occupy cavities within the structure and are known to exhibit positional disorder.

Electron Paramagnetic Resonance (EPR) Investigations of Copper(II) Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that provides detailed information about the electronic environment of paramagnetic species, such as the copper(II) ion (Cu²⁺) in this compound. The Cu²⁺ ion has a d⁹ electron configuration, making it EPR active.

EPR studies on copper(II)-doped ammonium chloride and related tetrachlorocuprate(II) complexes have been instrumental in determining the principal values of the g-tensor (gₓ, gᵧ, g₂) and the hyperfine coupling constants. acs.orgst-andrews.ac.uk These parameters are highly sensitive to the symmetry and nature of the ligand field around the Cu²⁺ ion. For instance, in a tetragonally distorted octahedral environment, the g-values are expected to be anisotropic (g∥ ≠ g⊥). The EPR spectra of many tetrachlorocuprate(II) compounds show broad, unresolved hyperfine structures due to exchange broadening between the paramagnetic Cu(II) centers. mdpi.comoup.com However, studies on similar layered perovskite compounds have allowed for the determination of g-values, which are consistent with a Cu²⁺ ion in a distorted octahedral or square-planar environment. st-andrews.ac.ukaip.org

Analysis of Metal-Ligand Polyhedra and Distortion Phenomena

The coordination environment around the central copper(II) ion in this compound dihydrate is a key feature of its structure. The Cu²⁺ ion is coordinated by four chloride ions and two water molecules, forming a [CuCl₄(H₂O)₂]²⁻ complex anion. This coordination polyhedron can be described as a flattened octahedron. researchgate.net

Molecular Structure and Gas-Phase Studies

While the solid-state structure of this compound is well-characterized, understanding the properties of its isolated molecular units in the gas phase provides fundamental insights into its intrinsic bonding and structure, free from the influences of the crystal lattice.

Rotational Spectroscopy of Isolated Copper-Ammonia-Chloride Species

Direct rotational spectroscopy studies on the isolated this compound molecule, (NH₄)₂CuCl₄, have not been extensively reported in the scientific literature. However, investigations into simpler, related species provide valuable comparative data. For instance, the monomeric complex H₃N⋯CuCl has been successfully generated and characterized in the gas phase using rotational spectroscopy. researchgate.netiaea.orgiaea.org

These studies revealed that the H₃N⋯CuCl monomer possesses a C₃ᵥ symmetry, with the nitrogen, copper, and chlorine atoms aligned along the principal inertial axis. iaea.org The bond lengths determined from the rotational spectra provide a benchmark for the copper-nitrogen and copper-chlorine interactions in a simple, isolated environment.

Interactive Table: Molecular Parameters of Gaseous H₃N⋯CuCl

ParameterValueReference
r(Cu—N)1.9182(13) Å iaea.orgiaea.org
r(Cu—Cl)2.0614(7) Å iaea.orgiaea.org
∠(H—N⋯Cu)111.40(6)° iaea.orgiaea.org

These findings on a simpler copper-ammonia-chloride species highlight the type of precise structural information that can be obtained from gas-phase rotational spectroscopy and serve as a foundation for future studies on more complex systems like this compound.

Quantum Chemical Calculations for Monomeric and Dimeric Structures

Quantum chemical calculations, particularly those based on density functional theory (DFT), are powerful tools for predicting and understanding the structure, stability, and electronic properties of molecules.

For the tetrachlorocuprate(II) anion, [CuCl₄]²⁻, a key component of this compound, quantum chemical calculations have been performed to study its structure and vibrational spectra. researchgate.netresearchgate.net These calculations help in understanding the geometry of the anion, which can range from tetrahedral to square-planar depending on its environment.

In the context of the solid state, ab initio and DFT calculations have been employed to investigate the electronic and magnetic properties of (NH₄)₂CuCl₄. researchgate.netnih.gov These studies have provided insights into the effects of the Jahn-Teller distortion and the nature of the exchange interactions between copper ions. The calculations have also been used to optimize the crystal structure and analyze the partial density of states, revealing the contributions of different atomic orbitals to the electronic bands. researchgate.net While these calculations focus on the periodic solid, they provide fundamental information about the electronic structure of the constituent ions that would be relevant to the properties of any potential gas-phase monomeric or dimeric species.

Solution-Phase Speciation and Coordination Environment

In solution, the interaction between cupric ions (Cu²⁺), ammonium (NH₄⁺), and chloride (Cl⁻) ions results in a complex equilibrium involving various species. The speciation and coordination environment of the copper center are highly dependent on the concentrations of the respective ions, pH, and temperature. csic.esmdpi.com The primary interactions involve the stepwise replacement of water molecules in the hydrated copper(II) ion, [Cu(H₂O)₆]²⁺, by ammonia (B1221849) (NH₃) and chloride ligands. docbrown.infostackexchange.com This leads to the formation of a series of mixed-ligand ammine-chloro-aqua copper(II) complexes. murdoch.edu.au At high ammonia concentrations, species like the tetraamminecopper(II) ion, [Cu(NH₃)₄(H₂O)₂]²⁺, become predominant. youtube.com The presence of chloride ions can lead to the formation of species such as [CuCl₄]²⁻ or mixed-ligand complexes like Cu(NH₃)₂Cl₂. csic.escsic.es

X-ray Absorption Spectroscopy (XAS) for Copper(I) and Copper(II) Complexes

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of copper ions in solution and solid phases. acs.org It is particularly valuable for distinguishing between the Cu(I) and Cu(II) oxidation states and for determining the coordination number and geometry of the absorbing atom. nih.govchemrxiv.org The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, particularly the pre-edge feature around 8979 eV, is sensitive to the electronic configuration of copper. A weak pre-edge peak, corresponding to the 1s→3d transition, is characteristic of Cu(II) complexes, while its absence indicates a Cu(I) state with a filled 3d shell. acs.org Furthermore, the features and intensity of peaks in the 8983-8984 eV range can be indicative of the coordination geometry, with linear Cu(I) complexes showing an intense peak in this region. chemrxiv.org For Cu(II) complexes, the shape of the absorption edge can provide insights into the coordination environment; for instance, a split K-edge can suggest a square planar geometry. researchgate.net

The EXAFS region provides quantitative information about the number, type, and distance of neighboring atoms in the coordination shells around the central copper atom. acs.org Studies on ammoniated copper(II) solutions have used EXAFS to determine precise bond lengths. For the hexaamminecopper(II) ion, [Cu(NH₃)₆]²⁺, in both liquid and aqueous ammonia, a Jahn-Teller distorted octahedral geometry is observed, with distinct equatorial and axial Cu-N bond distances. researchgate.net Similarly, in a copper(II) nitrate (B79036) solution in liquid ammonia, EXAFS analysis combined with XANES spectroscopy indicated a five-coordinate square pyramidal geometry for the solvated copper(II) ion. acs.org

Table 1: Copper-Nitrogen Bond Distances in Ammine Complexes Determined by EXAFS This interactive table provides data on bond lengths for different copper(II) ammine complexes as determined by Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy.

Complex Phase Coordination Geometry Equatorial Cu-N Distance (Å) Axial Cu-N Distance (Å) Citation
[Cu(NH₃)₆]²⁺ Liquid Ammonia Distorted Octahedral 2.065(5) 2.29(2) researchgate.net
[Cu(NH₃)₆]²⁺ Aqueous Ammonia Distorted Octahedral 2.051(5) 2.29(2) researchgate.net
[Cu(NH₃)₆]Cl₂ Solid Distorted Octahedral 2.060(5) 2.31(2) researchgate.net

UV-Visible Spectroscopy for Complex Formation Constants and Electronic Transitions

UV-Visible spectroscopy is a fundamental tool for studying the formation of copper(II) complexes in solution, as the coordination environment significantly influences the d-d electronic transitions, resulting in characteristic colors. researchgate.net The pale blue color of the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, which absorbs in the red region of the spectrum (λₘₐₓ ≈ 780-810 nm), changes dramatically upon the stepwise substitution of water ligands by ammonia. docbrown.info

The addition of ammonia leads to the formation of various copper(II) ammine complexes, culminating in the deep blue-violet tetraamminecopper(II) ion, [Cu(NH₃)₄(H₂O)₂]²⁺, which has a λₘₐₓ around 600-650 nm. docbrown.inforesearchgate.net This shift to shorter wavelengths (a hypsochromic or blue shift) is due to ammonia being a stronger field ligand than water, causing a larger energy splitting of the copper 3d orbitals. docbrown.info The presence of chloride ions introduces further complexity, with species like the tetrachlorocuprate(II) ion, [CuCl₄]²⁻, exhibiting a yellow-green color. acs.org

By systematically varying the ligand concentrations and monitoring the changes in absorbance, UV-Vis spectrophotometry can be used to determine the stoichiometry and stepwise formation constants (K) of the various complexes present at equilibrium. researchgate.netacs.org The molar absorptivity (ε) and the wavelength of maximum absorbance (λₘₐₓ) are distinct for each complex species. rsc.org These d-d transition bands are typically broad and can be found in the 500-900 nm range, with the specific position and intensity being indicative of geometries ranging from square-planar to square-pyramidal or distorted octahedral. nih.govresearchgate.net

Table 2: UV-Visible Absorption Maxima for Copper(II) Complexes This interactive table summarizes the wavelength of maximum absorbance (λₘₐₓ) for d-d electronic transitions in various copper(II) complexes.

Complex Ion Ligands Color in Solution λₘₐₓ (nm) Citation
[Cu(H₂O)₆]²⁺ 6 H₂O Pale Blue ~780 docbrown.info
[Cu(NH₃)₄(H₂O)₂]²⁺ 4 NH₃, 2 H₂O Dark Blue ~650 docbrown.info
[Cu(NH₃)₆]²⁺ 6 NH₃ Deeper Violet-Indigo <650 docbrown.info
[CuCl₄]²⁻ 4 Cl⁻ Yellow-Green/Orange - docbrown.info

Thermodynamic Studies of Complex Stability in Mixed Ligand Systems

Calorimetric and potentiometric titrations are key experimental methods used to determine these thermodynamic values for mixed-ligand systems. rsc.orgscispace.com The stability of a given complex is a result of the interplay between enthalpy and entropy changes. The formation of copper-ammine complexes is typically an exothermic process (negative ΔH). murdoch.edu.au

Entropy changes (ΔS) are particularly significant in these systems. The replacement of multiple monodentate ligands (like water) by a single multidentate ligand (the chelate effect) leads to a significant increase in entropy, which makes the resulting complex more stable. libretexts.org Even with monodentate ligands, the replacement of water by ammonia can lead to favorable entropy changes. The analysis of these thermodynamic parameters reveals the driving forces behind complex formation and can help predict the predominant species under various conditions. murdoch.edu.auacs.org For instance, studies on the CuCl₂-NH₄Cl-NH₃-H₂O system have shown that depending on the chloride concentration and temperature, the solubility of Cu(II) can be controlled by the precipitation of either cupric hydroxychloride (Cu(OH)₁.₅Cl₀.₅) or diammine cupric chloride (Cu(NH₃)₂Cl₂). csic.escsic.es

Complex Ion Equilibrium Reaction K_f log(K_f) Citation
[Cu(NH₃)₄]²⁺ Cu²⁺ + 4NH₃ ⇌ [Cu(NH₃)₄]²⁺ 2.1 x 10¹³ 13.32 libretexts.org
[Cu(CN)₄]²⁻ Cu²⁺ + 4CN⁻ ⇌ [Cu(CN)₄]²⁻ 1.0 x 10²⁵ 25.0 -
[Cu(en)₂]²⁺ Cu²⁺ + 2(en) ⇌ [Cu(en)₂]²⁺ 4.5 x 10¹⁹ 19.65 -

Coordination Chemistry of Ammonium Cupric Chloride Systems

Formation and Characterization of Tetrachlorocuprate(II) Anions

The tetrachlorocuprate(II) anion, [CuCl₄]²⁻, is the central species of interest in ammonium (B1175870) cupric chloride. Its formation typically occurs in aqueous solutions containing copper(II) chloride and a source of chloride ions, such as ammonium chloride. github.iogoogle.com The crystallization of ammonium tetrachlorocuprate(II) dihydrate, (NH₄)₂CuCl₄·2H₂O, can be achieved from aqueous solutions containing the constituent salts. google.com

The characterization of the [CuCl₄]²⁻ anion is notable for its structural flexibility, which manifests as thermochromism—a reversible color change with temperature. nih.gov This phenomenon is driven by a transition between two distinct coordination geometries:

Distorted Square-Planar Geometry: At lower temperatures, the anion typically adopts a flattened tetrahedral or distorted square-planar geometry, resulting in a bright green color. nih.govacs.org In this arrangement, the inorganic anions are packed in layers. mdpi.com

Distorted Tetrahedral Geometry: Upon heating, the geometry shifts to a distorted tetrahedron, causing the color to become yellow. acs.org

The precise geometry is intermediate between tetrahedral and square planar and is highly sensitive to the nature of the counter-ion. scirp.org This structural variability is a key characteristic of the tetrachlorocuprate(II) system.

Interactive Table: Geometries of the [CuCl₄]²⁻ Anion

PropertyDistorted Square-PlanarDistorted Tetrahedral
Typical Color Bright GreenYellow
Temperature Lower TemperaturesHigher Temperatures
Description A flattened tetrahedron, approaching a planar arrangement of the four chloride ligands around the central copper(II) ion.A geometry closer to a regular tetrahedron, though still distorted due to electronic effects.

Ammine-Copper(I) and Ammine-Copper(II) Complexation Pathways

While the primary complex in solid ammonium cupric chloride is the tetrachlorocuprate(II) anion, the presence of ammonium ions and the potential introduction of ammonia (B1221849) (NH₃) as a ligand open up other complexation pathways.

Ammine-Copper(II) Complexes: When aqueous ammonia is added to a solution containing copper(II) ions, a series of ligand exchange reactions occur. The pale blue hexa-aqua-copper(II) ion, [Cu(H₂O)₆]²⁺, is progressively converted into ammine complexes. youtube.com Initially, the addition of small amounts of ammonia can lead to the precipitation of copper(II) hydroxide (B78521). youtube.com However, in an excess of ammonia, this precipitate dissolves to form the deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄(H₂O)₂]²⁺. youtube.comresearchgate.net In this complex, four ammonia molecules coordinate to the copper ion in a square-planar arrangement, with two water molecules occupying the axial positions of a distorted octahedron. youtube.comquora.com

Ammine-Copper(I) Complexes: Copper(I) also forms complexes with ammonia. Unlike Cu(II), which favors coordination numbers of 4, 5, or 6, Cu(I) complexes with O- and N-donor ligands typically favor a two-coordinate, linear geometry. researchgate.netresearchgate.net The formation of ammine-copper(I) complexes is a distinct pathway, though Cu(II) complexes are generally more stable and common in aqueous environments. quora.com

Influence of Ammonium Ions on Copper Coordination Geometries

The ammonium ion (NH₄⁺) is not merely a passive counter-ion in the crystal lattice of (NH₄)₂[CuCl₄]. It plays a significant structural role by influencing the geometry of the [CuCl₄]²⁻ anion through hydrogen bonding. acs.org

Theoretical Frameworks in Coordination Chemistry (e.g., Ligand Field Theory)

Ligand Field Theory (LFT) provides a powerful framework for understanding the electronic structure, spectra, and magnetic properties of copper(II) complexes. scribd.comscribd.com As a d⁹ ion, Cu(II) complexes are subject to unique electronic effects.

In an octahedral field, the d⁹ configuration is electronically degenerate and therefore unstable, leading to a geometric distortion known as the Jahn-Teller effect. scribd.comacs.org This results in the commonly observed elongated octahedral geometry, such as in [Cu(NH₃)₄(H₂O)₂]²⁺. researchgate.net

LFT explains the colors of these complexes by describing the splitting of the d-orbitals by the ligands. The energy difference between these split orbitals is denoted as Δ.

Effect of Ligand Strength: Ammonia is a stronger field ligand than water. scribd.com This means it causes a larger splitting (a larger Δ value) of the d-orbitals. Consequently, the [Cu(NH₃)₄(H₂O)₂]²⁺ complex absorbs light of higher energy (shorter wavelength) compared to the [Cu(H₂O)₆]²⁺ complex. This shift in absorption from the red-orange part of the spectrum for the aqua complex to the yellow part for the ammine complex results in the observed transmission of pale blue and deep blue light, respectively. scribd.com

Splitting in [CuCl₄]²⁻: The d-orbital splitting pattern for the [CuCl₄]²⁻ anion depends on its geometry. For a tetrahedral complex, the splitting is inverted and smaller than in an octahedral field. For a square-planar geometry, the splitting is more complex. researchgate.net The electronic transitions between these split d-orbitals are responsible for the absorption of visible light and thus the characteristic green or yellow colors of the complex. rsc.org The transition between the square-planar and tetrahedral geometries involves a reordering of these d-orbital energy levels, causing the observed thermochromism. acs.org

Catalytic Applications and Mechanistic Research

Role as a Catalyst in Organic Transformation Reactions

The copper(II) ion in ammonium (B1175870) cupric chloride is a versatile Lewis acid and a redox-active center, making it an effective catalyst for numerous organic reactions, particularly those involving oxidation. patsnap.com

Copper(II) compounds are proficient catalysts for a wide array of oxidative coupling reactions, which are fundamental transformations in synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. scispace.comnih.gov These reactions often utilize molecular oxygen from the air as the terminal oxidant, making them environmentally and economically attractive. organic-chemistry.org

Copper(II) can mediate the coupling of diverse substrates, including:

C–H/N–H Coupling: Copper-catalyzed aerobic oxidative coupling between ketones and diamines has been developed for the synthesis of pyrazines. nih.gov

Chan-Lam Coupling: This reaction forms aryl carbon-heteroatom bonds through the oxidative coupling of boronic acids with N-H or O-H containing compounds like amines, phenols, amides, and ureas. organic-chemistry.org The process can be run with a catalytic amount of a copper catalyst that is reoxidized by atmospheric oxygen. organic-chemistry.org

Arene C–H Arylation: Copper(II) salts can catalyze the direct oxidative coupling of arene C–H bonds with aryl boronic acids. acs.org

The versatility of copper(II)-mediated coupling is demonstrated by the range of bonds that can be formed and the variety of substrates that are tolerated.

Table 1: Examples of Copper(II)-Mediated Coupling Reactions

Reaction Type Substrates Product Type Catalyst System Reference
C–H/N–H Coupling Ketones, Diamines Pyrazines CuI/O₂ nih.gov
C–N Coupling Arylboronic Acids, Amines N-Alkyl/Aryl Anilines Copper(II) Acetate organic-chemistry.org
C–O Coupling Arylboronic Acids, Alcohols Aryl Ethers Copper(II) Acetate organic-chemistry.org

This table is interactive and represents a summary of findings from the cited sources.

Copper chloride systems are also instrumental in catalyzing hydroxylation reactions, a critical process for introducing hydroxyl groups into organic molecules. The oxidation of phenols to produce valuable chemicals like catechol and hydroquinone (B1673460) can be achieved using copper(II) complexes as catalysts with hydrogen peroxide as an oxidant. imist.ma

Research has shown that the addition of a second mole of copper chloride to a reaction mixture involving diacetylpyridine (B91181) and semicarbazide (B1199961) hydrochloride can lead to an unusual hydroxylation of the product. rsc.orgrsc.org Furthermore, copper-catalyzed intramolecular hydroxylation of C-H bonds can be achieved using directing groups and mild oxidants like O₂ or H₂O₂. nih.gov Mechanistic studies suggest that these reactions may proceed through the formation of reactive mononuclear copper(II) hydroperoxide intermediates. nih.gov Efficient catalytic systems for the hydroxylation of aryl chlorides, which are typically challenging substrates, have been developed using copper(II) salts in combination with specific ligands. mdpi.com

The mechanism of copper-catalyzed oxidative reactions is often complex, typically involving a redox cycle between different oxidation states of copper, most commonly Cu(I) and Cu(II). rsc.org In many aerobic oxidations, the catalytic cycle can be described as an "oxidase-type" mechanism with two main half-reactions:

Cu(II)-promoted oxidative coupling: The copper(II) center oxidizes the substrate(s), leading to the desired bond formation and its own reduction to copper(I). rsc.orgnih.gov

Aerobic oxidation of the catalyst: The resulting copper(I) species is then re-oxidized back to the active copper(II) state by molecular oxygen. rsc.orgrsc.orgnih.gov

Some copper-catalyzed reactions are proposed to involve organocopper(III) intermediates. scispace.com For instance, in the oxidative cross-coupling between arenes and boronic acids, the proposed mechanism involves the formation of an ArCu(II) species, which is then oxidized to an ArCu(III) intermediate, followed by reductive elimination to form the cross-coupled product. acs.orgresearchgate.net The resulting Cu(I) is then oxidized by O₂ to regenerate the Cu(II) catalyst. acs.org The exact mechanism can be influenced by the substrates, ligands, and reaction conditions.

Ammonium Chloride as a Co-catalyst or Promoter in Synthetic Routes

Ammonium chloride (NH₄Cl), a component of ammonium cupric chloride, is an inexpensive, readily available, and effective catalyst or promoter for various organic syntheses, particularly multicomponent reactions (MCRs). researchgate.netiosrjournals.org It is mildly acidic and can facilitate reactions under neutral or solvent-free conditions, aligning with the principles of green chemistry. iosrjournals.orgconnectjournals.com

Ammonium chloride has proven to be a highly effective catalyst for the Biginelli reaction, a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). researchgate.netsctunisie.org This reaction condenses an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). sctunisie.org The classical Biginelli reaction often requires strong acids and harsh conditions, but using ammonium chloride allows the reaction to proceed efficiently under milder, often solvent-free, conditions at elevated temperatures or with ultrasonic irradiation. researchgate.netsctunisie.org

The catalytic role of ammonium chloride extends to other MCRs as well, including the synthesis of:

Dihydrotetrazolo[1,5-a]pyrimidine carboxylates connectjournals.com

Imidazo[1,2-a]pyridines iosrjournals.org

Tetrahydrobenzo[a]xanthene-11-ones iosrjournals.org

The use of ammonium chloride as a catalyst or promoter can significantly enhance reaction outcomes. In the synthesis of DHPMs and related heterocycles, it often leads to high yields in shorter reaction times compared to traditional methods. connectjournals.comsctunisie.org

For example, in the synthesis of dihydrotetrazolo[1,5-a]pyrimidine derivatives, ammonium chloride was found to be more effective than other catalysts with respect to both yield and reaction time. connectjournals.com Optimizing the stoichiometry, with a 1:1:1.5:0.5 ratio of aldehyde, ethyl acetoacetate, 5-aminotetrazole, and ammonium chloride, respectively, produced the best results. connectjournals.com It was also noted that electron-withdrawing groups on the aromatic aldehyde led to better product yields compared to electron-donating groups. connectjournals.com

In the microwave-assisted synthesis of monosubstituted ureas from amines and potassium cyanate (B1221674) in water, ammonium chloride acts as a promoter, enabling rapid reaction times and tolerance of a broad range of functional groups. researchgate.net This method demonstrates high chemoselectivity, favoring primary amines over secondary ones. researchgate.net The use of ammonium chloride often simplifies product isolation, as it avoids the need for large quantities of organic solvents for purification. researchgate.net

Table 2: Ammonium Chloride-Catalyzed Biginelli-Type Reactions

Aldehyde β-Dicarbonyl (Thio)urea Conditions Yield (%) Reference
Various Aromatic Ethyl Acetoacetate Urea NH₄Cl, Solvent-free, 100°C 85-96 researchgate.net
Various Aromatic Ethyl Acetoacetate Thiourea NH₄Cl, Solvent-free, 100°C 82-95 researchgate.net
Benzaldehyde Ethyl Acetoacetate Urea NH₄Cl, Ultrasonic irradiation 92 sctunisie.org
4-Chlorobenzaldehyde Ethyl Acetoacetate Urea NH₄Cl, Ultrasonic irradiation 95 sctunisie.org
4-Chlorobenzaldehyde Ethyl Acetoacetate 5-Aminotetrazole NH₄Cl, Solvent-free, 110°C 86 connectjournals.com

This table is interactive and provides a summary of research findings on the catalytic use of ammonium chloride.

Materials Science Research and Advanced Applications

Integration into Hybrid Perovskite Materials for Optoelectronic Devices

Ammonium (B1175870) cupric chloride is a key component in the development of lead-free hybrid organic-inorganic perovskites. These materials are under intense investigation for their potential in optoelectronic devices, such as solar cells and photodetectors. The specific compound, methylammonium (B1206745) tetrachlorocuprate, (CH₃NH₃)₂CuCl₄, has been a particular focus of this research. bohrium.comacs.org

These copper-based perovskite-like materials exhibit attractive absorbance characteristics that extend into the near-infrared range, which is a desirable feature for solar cell applications. acs.org The structure of these materials offers a versatile platform for manipulating light. bohrium.com However, a notable characteristic of (CH₃NH₃)₂CuCl₄ and similar Cu²⁺-based hybrid perovskites is the absence of room-temperature photoluminescence (PL) under UV excitation. bohrium.comacs.org This lack of PL means they are not suitable for applications requiring light emission, such as in phosphors or displays, but it does not detract from their potential in light-harvesting applications. acs.org

Research into the electronic structure of these materials indicates they possess properties ideal for efficient light absorption across a wide UV-vis-NIR range, making them suitable for optoelectronic use. acs.org The partial substitution of lead with copper in perovskite structures is also being explored as a method to enhance the photostability and radiation hardness of perovskite solar cells, which is crucial for potential aerospace applications. bohrium.com

Precursor Chemistry for Copper-Containing Thin Film Deposition

In the fabrication of advanced electronic and optical devices, the deposition of thin films of copper and its compounds is a critical step. Ammonium cupric chloride can serve as a precursor in various deposition techniques, including Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). In these processes, a volatile precursor containing the desired metal is introduced into a reactor where it chemically reacts to deposit a thin film onto a substrate. google.com

Cu(II) precursors, a category that includes the cupric chloride component of this compound, are utilized for depositing copper-containing films. google.com These precursors typically require an external reducing agent, such as hydrogen or alcohol, to produce copper films that are largely free of impurities. google.com The deposition process using Cu(II) complexes can be conducted at temperatures of 400°C or below. google.com

Chemical Bath Deposition (CBD) is another method where cupric chloride has been used as a precursor. For instance, in the deposition of copper indium sulfide (B99878) (CIS) thin films, cupric chloride (CuCl₂) was used as the copper ion source. espublisher.com This highlights the role of the cupric chloride moiety in providing the necessary copper ions for film formation in a solution-based process. espublisher.com Similarly, cupric chloride dihydrate (CuCl₂·2H₂O) has been employed for the preparation of precursors in the electrochemical deposition of cupric oxide thin films. researchgate.net

The choice of precursor is critical for controlling the properties of the deposited film. While various organometallic precursors are often favored for their volatility and lower deposition temperatures, inorganic precursors like cupric chloride derivatives remain relevant due to their availability and specific chemical properties. google.comresearchgate.net

Deposition TechniquePrecursor TypeTypical Reducing AgentDeposition Temperature
Chemical Vapor Deposition (CVD)Cu(II) complexesHydrogen, Alcohol≤ 400°C google.com
Atomic Layer Deposition (ALD)Cu(II) complexesHydrogen, Alcohol≤ 400°C google.com
Chemical Bath Deposition (CBD)Cupric Chloride (CuCl₂)(Not always required)e.g., 40°C for CIS films espublisher.com
Electrochemical DepositionCupric Chloride Dihydrate(Electrochemical reduction)Varies with bath conditions researchgate.net

Design and Characterization of Copper 1D Coordination Polymers

Coordination polymers are materials in which metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional structures. This compound and its constituent ions play a significant role in the synthesis of such polymers, particularly one-dimensional (1D) chains.

Researchers have successfully synthesized a variety of copper-based coordination compounds using different ammonium cations, such as methylammonium, dimethylammonium, and tetraethylammonium, in conjunction with chloride and other ligands. mdpi.com In one study, the coordination anion in a compound containing methylammonium was a polymeric chain where Cu₂(Ac)₄ units were connected through bridging chloride ligands. mdpi.com This demonstrates the direct involvement of both the ammonium cation and the chloride anion in forming the extended structure.

The structure of these 1D polymers can be quite diverse. For example, some copper(I) coordination polymers feature chains formed from rhomboidal (LCu)₂Br₂ units linked by a bridging ligand. cmu.edu In other cases, the connection between a ligand and copper can form a channel-like structure. rsc.org The specific geometry around the copper ion is a key characteristic, with distorted trigonal planar and square-pyramidal coordinations being observed. mdpi.comresearchgate.net

The characterization of these polymers relies on techniques like single-crystal X-ray diffraction, which reveals the precise arrangement of atoms and the nature of the coordination bonds. mdpi.comfrontiersin.org The thermal stability and decomposition behavior of these materials are also important properties that are investigated, often showing a multistep decomposition that can yield elemental copper as the final product. mdpi.com

CationAnion StructureResulting Polymer Structure
MethylammoniumPolymeric chain of Cu₂(Ac)₄ units with bridging chlorido ligands1D polymeric chain mdpi.com
DimethylammoniumDinuclear [Cu₂(Ac)₄Cl₂]²⁻Discrete dimeric complex mdpi.com
TetraethylammoniumDinuclear [Cu₂(Ac)₄Cl₂]²⁻Discrete dimeric complex mdpi.com

Magnetic Properties of Copper(II) Coordination Compounds

The magnetic properties of coordination compounds are of fundamental interest and are crucial for applications in areas like data storage and quantum computing. Copper(II) coordination compounds derived from or containing components of this compound often exhibit interesting magnetic behaviors.

Magnetic measurements carried out on copper(II) coordination compounds containing methylammonium cations have indicated strong antiferromagnetic interactions between the Cu(II) ions. mdpi.com Antiferromagnetism occurs when the magnetic moments of adjacent ions align in an antiparallel fashion, resulting in a low or zero net magnetic moment. This behavior is often observed in systems with bridging ligands, such as the chloride ions in some of the studied coordination polymers, which mediate the magnetic exchange between the copper centers. mdpi.comfrontiersin.org

The effective magnetic moments of these compounds have been measured to be in the range of 1.94 µB to 2.21 µB, which is higher than the spin-only value for Cu(II) ions (1.73 µB). mdpi.com This suggests a significant orbital contribution to the magnetic moment. mdpi.com In other systems, such as chloro-bridged copper(II) dimers, ferromagnetic ground states have been observed, where the magnetic moments of adjacent ions align in a parallel fashion. acs.org

Environmental Chemistry and Hydrometallurgical Research

Ammoniacal Leaching Processes for Copper Extraction from Ores

Ammoniacal leaching presents a significant hydrometallurgical route for extracting copper, especially from ores that are not suitable for traditional acid leaching, such as those with high carbonate content. tandfonline.com The process leverages the ability of ammonia (B1221849) to form stable, soluble ammine complexes with copper ions, effectively separating copper from other metals like iron, which precipitate as oxides in the alkaline ammoniacal solution. daneshyari.com This selectivity is a key advantage of the ammonia leaching process. daneshyari.com The resulting medium from the leaching of oxide or sulfide (B99878) ores is typically an aqueous ammoniacal ammonium (B1175870) chloride solution. researchgate.net

The speciation of copper in ammoniacal solutions is complex and highly dependent on factors such as pH, ammonia concentration, and the presence of other ligands like chloride. In these solutions, both Copper(I) and Copper(II) ions form stable ammine complexes.

For Copper(II), as the pH increases above approximately 7.5, species like Cu(OH)₂ or Cu₂O begin to convert into ammine complexes. mdpi.com The primary Copper(II) ammine complex formed is the deep blue tetraamminecopper(II) ion, [Cu(NH₃)₄]²⁺. mdpi.commdpi.com The formation of this complex is crucial for solubilizing copper from its minerals. mdpi.com Other species such as [Cu(NH₃)₅]²⁺ may also be present depending on the conditions. mdpi.com

For Copper(I), the stable diamminecopper(I) complex, [Cu(NH₃)₂]⁺, is predominant. mdpi.comrsc.org In systems containing chloride, a mixed amminechlorocopper(I) complex, [CuCl(NH₃)]⁺, has also been identified. rsc.org The presence and stability of these various copper ammine complexes are fundamental to controlling the dissolution and subsequent recovery of copper in hydrometallurgical processes. rsc.org The Eh-pH diagram for the copper-ammonia-water system shows that at a pH range of 7 to 14, Cu(NH₃)₄²⁺ is the stable species in solution; outside this range, copper can precipitate as an oxide, which would hinder the leaching process. mdpi.com

The kinetics of copper dissolution in ammoniacal solutions have been the subject of numerous studies to optimize leaching efficiency. The rate of dissolution is influenced by several key parameters, including temperature, lixiviant concentration, particle size, and the presence of an oxidant, typically oxygen.

Research on the leaching of complex copper ores has shown that the process is often controlled by a surface chemical reaction. daneshyari.com The activation energy, a critical parameter indicating the temperature dependence of the reaction, has been determined in various studies. For a complex copper ore, an activation energy of 37.6 ± 1.9 kJ/mol was estimated. daneshyari.com Another study on chalcopyrite leaching in an ammonia-ammonium chloride medium calculated the activation energy to be 29.95 kJ/mol, suggesting a diffusion-controlled process. uthm.edu.my For copper leaching from converter slag using ammonium hydroxide (B78521), the activation energy was found to be 42.3 kJ/mol. mdpi.com

The rate of copper extraction is highly dependent on temperature. In one study, increasing the temperature from 25°C to 75°C increased the copper extraction from 32.4% to 81.1% after 120 minutes. uthm.edu.my Similarly, increasing ammonia concentration generally enhances the dissolution rate. mdpi.com The reaction order with respect to ammonia concentration has been reported to be approximately 1. daneshyari.com Oxygen pressure also plays a role, with a reported reaction order of about 0.2 with respect to pO₂. daneshyari.com A decrease in particle size, which increases the surface area available for reaction, has been shown to significantly increase the extent of ore dissolution. uthm.edu.my

Copper SourceLeaching MediumActivation Energy (kJ/mol)Controlling Mechanism
Complex Copper OreAqueous Ammonia37.6 ± 1.9Surface Reaction
ChalcopyriteAmmonia-Ammonium Chloride29.95Diffusion Control
Converter SlagAmmonium Hydroxide42.3Intraparticle Diffusion

Adsorption and Remediation of Copper(II) Ions in Aqueous Systems

Copper(II) is a common heavy metal pollutant in industrial wastewater, and its removal is crucial for environmental protection. Adsorption is considered an efficient and economical method for remediating Cu(II) from aqueous solutions. nih.gov This involves using materials with high surface area and specific functional groups that can bind to copper ions. nih.gov

To enhance the efficiency and selectivity of copper removal, various materials have been modified to create effective adsorbents. These modifications often involve introducing functional groups that have a high affinity for copper ions.

Modified Carbon Nanotubes : Carboxylated multi-wall carbon nanotubes (COOH-MWCNTs) functionalized with organic molecules have been shown to be effective adsorbents for Cu(II). One study reported a maximum removal efficiency of 90.2% at pH 6, with a maximum adsorption capacity of 16.78 mg/g. The adsorption process was found to be spontaneous and endothermic, with efficiency increasing at higher temperatures.

Modified Activated Carbon : Activated carbon (AC) derived from waste wood-based panels has been modified through oxidation with nitric acid and grafting with iminodiacetic acid (IDA-OAC). mdpi.com This modification significantly increased the adsorption capacity from 24.86 mg/g for untreated AC to 84.51 mg/g for IDA-OAC at pH 5. mdpi.com The process is believed to be controlled by chemical interaction. mdpi.com

Modified Natural Materials : Natural by-products like cactus fibers have been chemically treated to improve their copper adsorption capabilities. nih.gov Modifications included phosphorylation and coating with manganese dioxide (MnO₂). The MnO₂-coated material exhibited the highest adsorption capacity and the reaction was relatively fast and endothermic. nih.gov Similarly, Carica papaya peels treated with sodium hydroxide (NaOH) have been used as a biosorbent, achieving a 79% removal of Cu(II) ions. analis.com.my The NaOH treatment increases the negative surface charge, promoting the adsorption of positively charged Cu²⁺ ions. analis.com.my

AdsorbentModificationMaximum Adsorption Capacity (mg/g)Optimal pHRemoval Efficiency (%)
Multi-Wall Carbon NanotubesFunctionalized with 3-amino-dihydroxy benzo-indeno-furan16.78690.2
Activated CarbonOxidized and grafted with iminodiacetic acid84.515-
Cactus FibresMnO₂-coated---
Carica papaya peelsNaOH-treated-379

Ion exchange is a widely used and effective technology for removing heavy metals like copper from industrial wastewater. nih.govresearchgate.net The process involves the use of ion exchange resins, which are solid materials capable of exchanging their mobile ions for ions of similar charge from the surrounding solution. nih.gov

Synthetic resins are commonly preferred for heavy metal removal due to their high effectiveness. nih.gov The key properties of these resins are their adsorption capacity and selectivity. nih.gov Selectivity is primarily determined by the interaction between the metal ion and the functional groups on the resin's surface. nih.gov For instance, chelating exchange resins with iminodiacetic acid (IDA) functional groups have been successfully used to remove Cu²⁺ and Ni²⁺ from aqueous solutions. researchgate.net

The mechanism of removal can include ion-exchange, biosorption, and physical adsorption. researchgate.net Studies have shown that the ion-exchange recovery of Cu(II) can exceed 95% under optimal conditions, such as a specific pH range. acs.org For example, Amberjet 1500H, a cation exchange resin, demonstrated a removal percentage of 99.33% for copper. curresweb.com The kinetics of the process are often limited by intraparticle diffusion, and various models, such as the pseudo-second-order model, can describe the ion exchange process. acs.orgcurresweb.com

Surface Chemistry in Mineral Processing and Flotation

In mineral processing, froth flotation is the primary technique for separating valuable minerals from gangue. The efficiency of flotation is dictated by the surface chemistry of the mineral particles, specifically their hydrophobicity. surfacesciencewestern.com Reagents known as collectors are used to selectively adsorb onto the surface of the desired mineral, rendering it hydrophobic and allowing it to attach to air bubbles and be recovered in the froth. core.ac.uk

The presence of ammonium species can significantly influence the surface chemistry and, consequently, the flotation behavior of various minerals. Ammonium chloride, for example, has been studied for its effects on the activation and depression of sulfide minerals.

In the flotation of marmatite (a type of zinc sulfide), the addition of ammonium chloride to a copper sulfate (B86663) solution was found to enhance the activation of marmatite. mdpi.com This is attributed to changes in the solution chemistry, including the formation of Cu(NH₃)n²⁺ complexes. mdpi.com This leads to a greater adsorption of copper sulfide on the marmatite surface and less adsorption of copper hydroxide and zinc hydroxide, which improves its floatability. mdpi.com

Conversely, ammonium chloride can act as a depressant for copper-activated pyrite (B73398) under weakly alkaline conditions. journalssystem.com The addition of NH₄Cl leads to the formation of Cu(NH₃)n²⁺ and creates a pH buffering effect. journalssystem.com This results in an increase in hydroxide adsorption on the pyrite surface and a decrease in the formation of copper sulfides, thereby reducing its floatability and allowing for selective separation from other minerals like marmatite. journalssystem.com The interaction of ammoniacal species with mineral surfaces is a key factor in controlling the selectivity of the flotation process.

Regulation of Copper Activation on Sulfide Mineral Surfaces (e.g., Pyrite, Marmatite)

In the flotation of zinc sulfide minerals, copper sulfate is a common activator. However, achieving selective separation from iron sulfides like pyrite can be challenging. The addition of ammonium chloride to the copper activation stage has been shown to regulate the surface chemistry of minerals such as marmatite (a variety of sphalerite) and pyrite, enhancing the separation efficiency.

Marmatite Activation:

The presence of ammonium chloride in the copper sulfate activation solution has been demonstrated to improve the flotation recovery of marmatite. mdpi.com The mechanism involves a change in the solution's composition and a subsequent regulation of the mineral's surface composition. Adding ammonium chloride promotes the dissolution of zinc hydroxide from the marmatite surface. This action facilitates the conversion of adsorbed copper hydroxide into a more stable copper sulfide layer, which is crucial for the adsorption of thiol collectors. mdpi.com Consequently, the quantity of hydrophilic zinc hydroxide and copper hydroxide on the surface decreases, while the amount of hydrophobic copper sulfide increases, leading to a significant enhancement in marmatite recovery. mdpi.com

Pyrite Depression:

Conversely, ammonium chloride has an inhibitory or depressing effect on the copper activation of pyrite, especially under weakly alkaline conditions. icm.edu.plbibliotekanauki.pl This effect is critical for the selective flotation of marmatite away from pyrite. The addition of ammonium chloride alters the surface of pyrite by increasing the content of iron and copper hydroxides while reducing the formation of copper sulfides. icm.edu.plbibliotekanauki.pl Since copper sulfide surfaces are necessary for collector adsorption and flotation, this reduction in their formation leads to decreased pyrite floatability. This differential effect—enhancing marmatite activation while depressing pyrite—is key to achieving clean separation of these two minerals. journalssystem.com

Effect of Ammonium Chloride on Sulfide Mineral Surfaces in Copper Activation
MineralEffect of NH₄Cl AdditionSurface Chemistry ChangeImpact on Flotation
Marmatite ((Zn,Fe)S)Enhanced ActivationIncreases Copper Sulfide (CuS) formation; Decreases Zinc Hydroxide (Zn(OH)₂) and Copper Hydroxide (Cu(OH)₂)Increased Recovery
Pyrite (FeS₂)Depression/InhibitionDecreases Copper Sulfide (CuS) formation; Increases Iron/Copper HydroxidesDecreased Recovery

Role of Cuprammonium Complexes in Flotation Efficiency

The regulatory effects observed are largely attributable to the formation of cuprammonium complexes in the aqueous phase. When ammonium chloride is added to the system, ammonia (NH₃) is present in equilibrium with ammonium ions (NH₄⁺). This ammonia reacts with cupric ions (Cu²⁺) to form a series of stable cuprammonium complexes, denoted as [Cu(NH₃)n]²⁺ (where n can range from 1 to 4). mdpi.combibliotekanauki.pl

The role of these complexes differs depending on the mineral surface:

On Marmatite: The cuprammonium complexes act as a reservoir of Cu²⁺ ions. They can store copper ions and release them as the free Cu²⁺ concentration in the solution decreases due to adsorption onto the mineral surface. This maintains a steady supply of copper ions, facilitating a more complete and stable activation of the marmatite. mdpi.com

On Pyrite: The aqueous ammonia (NH₃(aq)) competes directly with the pyrite surface for the available Cu²⁺ ions. icm.edu.plbibliotekanauki.pl The formation of highly stable cuprammonium complexes in the solution reduces the amount of Cu²⁺ available to react with the pyrite surface. This competition significantly curtails the formation of the copper sulfide activation layer necessary for flotation, thus depressing the mineral. icm.edu.plbibliotekanauki.pl

Furthermore, the ammonium ion/ammonia pair acts as a pH buffer. This buffering capacity can prevent a decrease in hydroxide ion concentration, which promotes the presence of more hydrophilic hydroxide species on the pyrite surface, further contributing to its depression. icm.edu.plbibliotekanauki.pl

Chlorination Mechanisms for Metal Recovery from Sulfide Concentrates

In hydrometallurgy, ammonium cupric chloride systems are effective for leaching valuable metals from sulfide concentrates, such as chalcopyrite (CuFeS₂). The chlorination mechanism involves a synergistic interaction between the cupric ion (Cu²⁺) as an oxidant and the chloride (Cl⁻) and ammonium (NH₄⁺) ions as complexing and process-enhancing agents. uthm.edu.my911metallurgist.com

The primary leaching reactions are driven by the oxidizing power of the cupric ion, particularly in a chloride-rich environment. The redox potential of the Cu²⁺/Cu⁺ couple is significantly higher in concentrated chloride solutions, making it a more effective oxidant than the Fe³⁺/Fe²⁺ couple in many situations. mdpi.com A general reaction for the dissolution of chalcopyrite can be represented as:

CuFeS₂ + 3Cu²⁺ → 4Cu⁺ + Fe²⁺ + 2S⁰

The key mechanisms in this process are:

Oxidation by Cupric Ions: Cu²⁺ acts as the primary electron acceptor, oxidizing the sulfide minerals. For instance, it oxidizes the copper and iron within the chalcopyrite lattice, causing the mineral to break down. researchgate.net

Complexation by Chloride Ions: The chloride ions are crucial for driving the reaction forward. They form strong, stable complexes with the cuprous ions (Cu⁺) produced during the leach, primarily as [CuCl₂]⁻ and [CuCl₃]²⁻. This complexation removes the cuprous product from the solution, preventing side reactions and shifting the equilibrium of the main leaching reaction to favor continuous dissolution of the sulfide concentrate. mdpi.com

Role of Ammonium Ions: Ammonium ions contribute to maintaining the ionic strength of the solution. In some systems, particularly those operating at near-neutral or alkaline pH, the formation of cupric ammine complexes ([Cu(NH₃)n]²⁺) can also play a role in keeping copper solubilized and reactive. uthm.edu.mymdpi.com The combination of ammonia and chloride in the leaching solution has been reported to yield high dissolution rates and facilitate easier copper recovery through subsequent steps like solvent extraction. uthm.edu.my

This multi-faceted chemical environment allows for efficient metal extraction from complex sulfide ores at atmospheric pressure and moderate temperatures, presenting an alternative to traditional high-pressure or pyrometallurgical methods. 911metallurgist.com

Key Chemical Species and Their Roles in Chlorination Leaching
Chemical SpeciesPrimary RoleMechanism
Cupric Ion (Cu²⁺)OxidantAccepts electrons from sulfide minerals, causing their decomposition.
Chloride Ion (Cl⁻)Complexing AgentForms stable complexes with cuprous ions (Cu⁺), driving the leaching reaction forward.
Ammonium Ion (NH₄⁺) / Ammonia (NH₃)Process EnhancerContributes to ionic strength and can form cupric ammine complexes to enhance copper solubility.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Techniques for Characterization

Spectroscopic methods are fundamental in elucidating the structural and compositional features of ammonium (B1175870) cupric chloride at the atomic and molecular levels.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive, non-destructive technique used to analyze the elemental composition and chemical states of the outermost 5-10 nanometers of a material carleton.edu. For ammonium cupric chloride, XPS is invaluable for verifying the presence of copper, chlorine, and nitrogen on the sample surface and, crucially, for determining the oxidation state of the copper ions carleton.educaltech.edu.

The analysis involves irradiating the sample with X-rays, which causes the emission of core-level electrons bnl.gov. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. The binding energy acts as a fingerprint for each element and is sensitive to the local chemical environment carleton.educaltech.edu.

A key challenge in the XPS analysis of copper compounds is the similar binding energies of Cu metal and Cu(I) species surfacesciencewestern.com. However, Cu(II) species are readily distinguished by the presence of strong "shake-up" satellite peaks at higher binding energies than the main Cu 2p peaks. This feature is a definitive indicator of the Cu(II) oxidation state in this compound surfacesciencewestern.com. High-resolution scans of the Cu 2p, Cl 2p, and N 1s regions provide detailed information about the chemical bonding and surface stoichiometry.

Table 1: Representative XPS Binding Energies for Copper Species Note: Values can vary slightly based on instrument calibration and the specific chemical environment.

Species Cu 2p₃/₂ Binding Energy (eV) Key Spectral Feature
Cu(0) (Metal) 932.6 - 932.8 No shake-up satellites
Cu(I) (e.g., Cu₂O) 932.4 - 932.7 No shake-up satellites

| Cu(II) (e.g., CuO) | 933.5 - 933.8 | Strong shake-up satellites |

This table is generated based on data from advanced XPS analyses of copper compounds surfacesciencewestern.comxpsfitting.com.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are used to confirm the presence of the ammonium ion (NH₄⁺) and to characterize the coordination environment of the tetrachlorocuprate(II) anion ([CuCl₄]²⁻).

FTIR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the characteristic vibrations of specific chemical bonds. Raman spectroscopy, a complementary technique, involves scattering laser light from the sample and analyzing the frequency shifts that correspond to molecular vibrations qut.edu.au.

For this compound, the spectra would exhibit distinct bands corresponding to:

N-H stretching and bending modes of the ammonium cation.

Cu-Cl stretching and bending modes within the tetrachlorocuprate anion qut.edu.au.

Studies on related basic copper chloride minerals show that vibrational spectra are highly sensitive to differences in crystal structure and composition qut.edu.au. The number and position of the Cu-Cl vibrational bands provide insight into the symmetry and geometry of the [CuCl₄]²⁻ complex.

Table 2: Expected Vibrational Modes for this compound

Functional Group / Ion Vibrational Mode Typical Wavenumber Range (cm⁻¹) Technique
Ammonium (NH₄⁺) N-H Stretch 3040 - 3300 FTIR, Raman
Ammonium (NH₄⁺) N-H Bend ~1400 FTIR, Raman
Tetrachlorocuprate ([CuCl₄]²⁻) Cu-Cl Stretch 200 - 400 Raman

This table is compiled from general knowledge of vibrational spectroscopy and data on ammonium salts and copper-chloride complexes qut.edu.auresearchgate.net.

Electrochemical Methods in Solution Chemistry

Electrochemical techniques are essential for studying the redox behavior of this compound in aqueous solutions. These methods provide information on reaction mechanisms, kinetics, and the stability of different copper species mdpi.comresearchgate.net.

Cyclic voltammetry (CV) is a primary tool used to investigate the electrochemical properties of copper chloro-complexes. By scanning the potential of an electrode and measuring the resulting current, CV can identify the reduction and oxidation processes occurring in the solution. In ammonia-chloride media, the redox system involves Cu(0), Cu(I), and Cu(II) species, with the dominant species depending on the potential and solution pH researchgate.netiaea.org.

Research on concentrated copper chloro-complex solutions has shown that substituting other chlorides (like calcium chloride) with ammonium chloride can significantly increase the electrical conductivity of the electrolyte mdpi.com. While this substitution may not always improve the kinetics of the Cu(II)/Cu(I) redox couple, it has been shown to greatly enhance the reversibility of the copper deposition–stripping process (Cu(I)/Cu(0)) mdpi.com.

Table 3: Electrochemical Properties of a 2M Copper Electrolyte with Ammonium Chloride Data for a solution with a Cu:Cl ratio of 1:5 at 40 °C on a Glassy Carbon (GC) electrode.

Property Value Unit
Conductivity ~1000 mS cm⁻¹
Cu(II)/Cu(I) Anodic Peak Potential ~0.75 V vs. Ag/AgCl
Cu(II)/Cu(I) Cathodic Peak Potential ~0.1 V vs. Ag/AgCl

This table is based on findings from an electrochemical study on concentrated copper chloro-complex solutions mdpi.com.

Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental findings, offering a molecular-level understanding of the structure, properties, and reactivity of this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems hust.edu.vndurham.ac.uk. It is widely applied to predict and analyze the properties of materials from first principles hust.edu.vn.

For this compound, DFT calculations can be used to:

Determine the optimized geometric structure of the [CuCl₄]²⁻ anion.

Calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and the resulting energy gap.

Model reaction pathways and calculate activation energies for processes involving the compound. For instance, DFT has been successfully used to elucidate the chlorination mechanism of metal sulfides using ammonium chloride, exploring various adsorption and reaction pathways on mineral surfaces rsc.org.

Predict redox potentials for the copper complexes in solution, which can be compared with experimental electrochemical data rsc.org.

These calculations provide fundamental insights into the stability and reactivity of the compound that can be difficult to obtain through experimental means alone rsc.orgresearchgate.net.

Molecular Dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time nih.gov. An MD simulation provides detailed information on the time-dependent behavior of a system, making it ideal for studying the properties of this compound in an aqueous solution.

In a typical MD simulation of this system, a simulation box would be constructed containing the constituent ions—diammonium tetrachlorocuprate(II) dissociated into NH₄⁺ and [CuCl₄]²⁻ ions—and a large number of water molecules. The interactions between all particles are defined by a force field, and the simulation evolves the system by solving Newton's equations of motion nih.gov.

MD simulations can be used to investigate:

Solvation Structure: The arrangement of water molecules around the ammonium and tetrachlorocuprate ions, including the structure and dynamics of their hydration shells.

Ion Pairing: The tendency of the oppositely charged ions to associate in solution.

Transport Properties: The diffusion coefficients of the individual ions, which relate to the solution's conductivity.

Nucleation and Growth: The initial stages of crystallization from a supersaturated solution, tracking how ions come together to form clusters researchgate.net.

This technique serves as a powerful tool to bridge the gap between the molecular properties of the ions and the macroscopic behavior of the solution wikipedia.org.

Quantitative Analysis and Solution Equilibrium Modeling

The study of this compound in solution is critical for its application in various chemical processes. Quantitative analysis ensures precise concentration determination, while solution equilibrium modeling provides insights into the behavior and speciation of the compound under different conditions.

Quantitative Analysis

A variety of analytical techniques can be employed for the quantitative determination of the constituent ions of this compound in solution. The selection of a method often depends on the concentration of the analyte, the presence of interfering ions, and the desired accuracy and precision.

Common methods for the quantitative analysis of copper(II) ions include:

Atomic Absorption Spectrometry (AAS): This is a highly sensitive and selective method for determining the concentration of copper in a sample. It measures the absorption of light by free copper atoms in the gaseous state researchgate.net.

Titrimetric Methods:

Iodometric Titration: A classic method where copper(II) ions are reacted with excess iodide to liberate iodine, which is then titrated with a standard sodium thiosulfate solution.

Complexometric Titration: Ethylenediaminetetraacetic acid (EDTA) is a common titrant that forms a stable complex with copper(II) ions. An appropriate indicator is used to signal the endpoint of the titration.

Permanganate Titration: In one procedure, the sample is dissolved in a solution containing ferric alum, and the resulting mixture is titrated with a standardized potassium permanganate solution until a color change from green to brownish-pink is observed spanchemicals.com.

Colorimetric Methods: The addition of ammonia (B1221849) to a solution containing copper(II) ions results in the formation of a deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺ gaacademy.orglibretexts.org. The intensity of this color is proportional to the copper concentration and can be measured using a colorimeter or a spectrophotometer. This method is also useful as a qualitative test for the presence of copper(II) ions gaacademy.org.

The quantitative analysis of ammonium and chloride ions can be performed using the following methods:

Ammonia Analysis: Back titration is a common method where a known excess of a standard acid is added to the sample, and the unreacted acid is then titrated with a standard base researchgate.net.

Chloride Analysis: The Volhard method is a precipitation titration where an excess of standard silver nitrate (B79036) solution is added to the sample to precipitate silver chloride. The unreacted silver ions are then back-titrated with a standard thiocyanate solution researchgate.net.

A summary of common quantitative analysis techniques is presented in the table below.

AnalyteMethodPrinciple
Copper(II)Atomic Absorption SpectrometryMeasures the absorption of light by free copper atoms.
Copper(II)Permanganate TitrationInvolves the oxidation of a substance by potassium permanganate.
Copper(II)ColorimetryBased on the formation of the intensely colored [Cu(NH₃)₄]²⁺ complex upon the addition of ammonia.
AmmoniaBack TitrationAn excess of a standard acid is added to the sample, and the remaining acid is titrated with a standard base.
ChlorideVolhard MethodA precipitation titration where excess silver nitrate is added to precipitate silver chloride, followed by back-titration of the excess silver ions with thiocyanate.

Solution Equilibrium Modeling

The behavior of this compound in aqueous solutions is complex due to the various equilibria involved, including hydrolysis, complex formation, and solubility. Solution equilibrium modeling is a powerful tool used to predict the speciation of copper(II) and the solubility of its compounds under different conditions of pH, ligand concentration, and temperature.

In aqueous solutions, the cupric ion exists as the hydrated ion, [Cu(H₂O)₆]²⁺. The addition of ammonium chloride and ammonia introduces chloride and ammonia ligands, which can replace the water molecules to form a variety of complexes.

Key Equilibria and Species:

Ammonia-Water Equilibrium: NH₃ + H₂O ⇌ NH₄⁺ + OH⁻

Copper(II) Hydrolysis: Cu²⁺ + nH₂O ⇌ [Cu(OH)ₙ]⁽²⁻ⁿ⁾⁺ + nH⁺

Copper(II)-Ammonia Complex Formation: The addition of ammonia leads to the stepwise formation of ammine complexes, with the tetraamminecopper(II) ion, [Cu(NH₃)₄]²⁺, being particularly stable, as indicated by its high formation constant (Kf) gaacademy.orglibretexts.org.

Cu²⁺ + NH₃ ⇌ [Cu(NH₃)]²⁺

[Cu(NH₃)]²⁺ + NH₃ ⇌ [Cu(NH₃)₂]²⁺

[Cu(NH₃)₂]²⁺ + NH₃ ⇌ [Cu(NH₃)₃]²⁺

[Cu(NH₃)₃]²⁺ + NH₃ ⇌ [Cu(NH₃)₄]²⁺

Copper(II)-Chloride Complex Formation: In the presence of chloride ions, various chloro complexes can form, such as [CuCl]⁺, [CuCl₂], [CuCl₃]⁻, and [CuCl₄]²⁻.

Ternary Copper(II)-Ammonia-Chloride Complexes: Studies have shown the existence of mixed-ligand or ternary complexes, such as [Cu(NH₃)Cl₃]⁻ and [Cu(NH₃)₃Cl]⁺, which can significantly influence the solubility of cupric compounds osti.gov.

The solubility of cupric compounds in ammoniacal ammonium chloride solutions is highly dependent on the concentrations of ammonia and chloride, as well as the temperature. In many cases, the solubility is determined by the precipitation of either cupric diammine chloride, Cu(NH₃)₂Cl₂, or cupric hydroxychloride, Cu(OH)₁.₅Cl₀.₅ researchgate.netcsic.es.

Modeling Software:

Chemical equilibrium models, such as Visual MINTEQ, are frequently used to calculate metal speciation and solubility equilibria in aqueous solutions mdpi.com. These models use thermodynamic data, such as equilibrium constants, to predict the concentrations of different species at equilibrium.

The following table provides a simplified overview of the effect of solution composition on the predominant copper species.

ConditionsPredominant Copper SpeciesControlling Solid Phase (at saturation)
High Ammonia, Low Chloride[Cu(NH₃)₄]²⁺Cu(NH₃)₂Cl₂
High Chloride, Low Ammonia[CuCl₄]²⁻Cu(OH)₁.₅Cl₀.₅ or Cu(NH₃)₂Cl₂
Varying Ammonia and Chloride RatiosA mixture of aquo, ammine, chloro, and mixed ammine-chloro complexes, and hydroxy species.Dependent on specific concentrations and pH.

Research has shown that increasing the concentration of ammonium chloride can lead to an increase in the proportion of dissolved copper, which is attributed to the formation of various copper-ammine and copper-chloride complexes mdpi.com. The interplay of these various equilibria is crucial for controlling the solubility and reactivity of copper in these systems.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Nanomaterials

The synthesis of advanced materials with precisely controlled properties is a cornerstone of modern materials science. Future research is increasingly focused on moving beyond traditional bulk synthesis methods to explore novel routes for creating nanomaterials derived from precursors like cupric chloride.

Key Research Thrusts:

Nanoparticle Synthesis: There is a growing interest in using copper salts, such as copper(II) chloride, as precursors for the synthesis of copper nanoparticles (CuNPs) and copper-based nanoclusters. mdpi.comrsc.org Wet chemical co-precipitation is a common method for creating doped nanoparticles, such as cupric chloride doped zinc sulfide (B99878) nanoparticles, which exhibit unique optical and electronic properties. sphinxsai.com Physical methods like evaporation-condensation and laser ablation offer routes to nanoparticles with uniform distribution and no solvent contamination. mdpi.com

Shape-Controlled Synthesis: The shape and crystal structure of nanomaterials significantly influence their properties. Research into the colloidal synthesis of copper nanocrystals, often using precursors like CuCl₂, aims to control shapes to produce nanowires, nanocubes, or bipyramids. acs.org These shape-controlled nanocrystals are being investigated for applications in plasmonics and electrocatalysis. acs.org

Green Synthesis: An important emerging avenue is the use of green chemistry principles in nanoparticle synthesis. This involves using plant extracts or other biological materials as reducing and capping agents, offering an environmentally friendly alternative to conventional chemical methods. mdpi.com

Doped Nanoclusters: A novel area involves the synthesis of atomically precise copper nanoclusters doped with non-metallic atoms. For instance, a chloride-doped Cu₁₈ cluster has been synthesized, revealing that the inclusion of chloride in the copper core creates a new class of materials with potential applications in nonlinear optics. rsc.org

These novel synthetic routes allow for the creation of materials with tailored sizes, shapes, and surface properties, opening up new possibilities for their application in electronics, catalysis, and biomedical fields.

Development of Sustainable Catalytic Systems

A significant area of future research lies in the development of sustainable catalytic systems, where copper-based materials are showing immense promise. The focus is on replacing energy-intensive industrial processes with more efficient and environmentally benign alternatives, particularly in the synthesis of essential chemicals like ammonia (B1221849).

The electrochemical reduction of nitrate (B79036) (NO₃RR) to ammonia (NH₃) is a promising sustainable alternative to the energy-intensive Haber-Bosch process. asiaresearchnews.comazom.com This approach not only offers a pathway for decentralized ammonia production under ambient conditions but also addresses the environmental challenge of nitrate pollution in water systems. asiaresearchnews.comrsc.org Copper-based catalysts are central to this research due to their high efficiency and selectivity.

Recent Research Findings:

Researchers have developed spherical copper(II) oxide (CuO) catalysts that demonstrate high performance in converting nitrate to ammonia. asiaresearchnews.comazom.com During the electrochemical process, the CuO transforms into a Cu/Cu(OH)₂ structure, which is key to its high catalytic activity. asiaresearchnews.comazom.com This phase change increases the number of active sites and enhances electron transfer. azom.com

The development of an innovative Ag–Cu–P catalyst has shown remarkable performance, effectively tuning the electronic structure to facilitate the conversion of nitrite to ammonia. rsc.org This catalyst achieved a high ammonia yield rate and reduced nitrite content to below the standard for drinking water. rsc.org

Below is a table summarizing the performance of recently developed copper-based catalysts for sustainable ammonia synthesis.

CatalystReactionAmmonia Yield RateFaradaic EfficiencyVoltage (vs. RHE)
Spherical Copper(II) Oxide (CuO)Nitrate Reduction15.53 mg h⁻¹ mgcat⁻¹90.69%-0.80 V
Ag–Cu–P CatalystNitrate Reduction566.30 µmol cm⁻² h⁻¹Not specified-0.3 V
Cu embedded in organic molecular solidNitrate Reduction436 ± 85 μg h⁻¹ cm⁻²85.9%-0.4 V

These findings highlight the potential for designing highly efficient copper-based catalysts for sustainable chemical production, a field where copper-halide precursors could play a crucial role in catalyst synthesis and modification.

Advanced Spectroscopic Probes for Real-Time Monitoring

To optimize and control the synthesis and catalytic application of materials derived from ammonium (B1175870) cupric chloride, real-time monitoring of reaction kinetics and mechanisms is essential. Future research will increasingly rely on advanced spectroscopic techniques coupled with fiber-optic probes for in-line and on-line process analysis. academie-sciences.frresearchgate.net

These methods allow researchers to follow chemical changes as they happen, providing critical data for optimizing reaction conditions and ensuring product quality. academie-sciences.fr

Applicable Spectroscopic Techniques:

Infrared (IR) Spectroscopy: Both Near-Infrared (NIR) and Mid-Infrared (MIR) spectroscopy are powerful tools for in-line monitoring. researchgate.netmdpi.com MIR spectroscopy is particularly sensitive as it targets fundamental vibrational transitions, providing distinct absorption bands for different molecules. mdpi.com Techniques like transient infrared transmission spectroscopy (TIRTS) can capture the spectrum of a moving process stream in real-time. researchgate.net

UV/Visible Spectroscopy: This technique offers a simple and cost-effective method for real-time analysis of samples without requiring extensive preparation. mdpi.com It is well-suited for monitoring critical parameters within reactors, although it provides less structural detail than IR or Raman spectroscopy. mdpi.com

FlowNMR Spectroscopy: High-resolution Flow Nuclear Magnetic Resonance (FlowNMR) is an excellent non-invasive technique for real-time reaction monitoring. rsc.org It avoids many limitations of other methods and can provide accurate kinetic data when flow effects are properly accounted for. rsc.org

In-situ Spectroscopy for Catalysis: In the context of catalysis, techniques like surface-enhanced infrared absorption spectroscopy (SEIRAS) are crucial for identifying reaction intermediates. researchgate.net This provides direct evidence of the reaction pathway, which is vital for understanding and improving catalyst performance. rsc.org

The table below outlines these techniques and their potential applications in studying reactions involving copper compounds.

Spectroscopic TechniqueInformation ProvidedPotential Application for Copper Compounds
Mid-Infrared (MIR) SpectroscopyIdentification of functional groups and molecular structure.Monitoring the transformation of precursors during catalyst synthesis; tracking changes in organic ligands.
Near-Infrared (NIR) SpectroscopyQuantitative analysis of components in a mixture.Real-time monitoring of concentration changes during polymerization or catalytic reactions. researchgate.net
UV/Visible SpectroscopyElectronic transitions, concentration of absorbing species.In-line monitoring of copper ion concentration in solution. mdpi.com
FlowNMR SpectroscopyDetailed molecular structure and quantification of reactants, intermediates, and products.Non-invasive, real-time tracking of complex reaction kinetics in solution. rsc.org
Surface-Enhanced IR Spectroscopy (SEIRAS)Identification of surface-adsorbed species and reaction intermediates.Elucidating the mechanism of nitrate reduction on copper-based catalyst surfaces. researchgate.net

Theoretical Predictions for New Material Design

Parallel to experimental work, theoretical and computational chemistry is becoming an indispensable tool for designing new materials and predicting their properties before synthesis. Density Functional Theory (DFT) calculations, in particular, provide deep insights into the electronic structure and reaction mechanisms at the atomic level.

This predictive power accelerates the discovery of novel materials with desired functionalities, guiding experimental efforts toward the most promising candidates.

Applications in Copper-Based Material Design:

Catalyst Mechanism and Design: DFT calculations have been used to understand the catalytic mechanism of copper-based materials in the nitrate reduction reaction. asiaresearchnews.com Theoretical studies showed that the formation of Cu(OH)₂ on the catalyst surface reduces the energy barrier for nitrate adsorption, making the process more energetically favorable. azom.com Furthermore, theoretical calculations can help modulate a catalyst's d-band center and electronic structure to reduce energy barriers for specific reaction steps, as demonstrated in the design of an Ag-Cu-P catalyst. rsc.org

Predicting Catalytic Activity: First-principles calculations have been used to predict the catalytic activity of single-atom copper catalysts for CO₂ reduction. rsc.org These calculations can show how the electronic structure of the catalyst, such as the narrowing of the d-band, makes it more stable for CO₂ adsorption and lowers the reaction's energy barriers. rsc.org

Understanding Nanocluster Properties: DFT has been employed to predict the unique product selectivity of hydride-containing copper nanoclusters in CO₂ electroreduction. nih.gov Theoretical predictions indicated that the presence of negatively charged hydride in the nanocluster is crucial for determining product selectivity, a finding that was later confirmed by experimental results. nih.gov

By combining theoretical predictions with experimental validation, researchers can establish a powerful feedback loop for the rational design of new materials derived from compounds like ammonium cupric chloride for targeted applications in catalysis and electronics.

Interdisciplinary Research in Environmental and Green Chemistry

Future research on this compound and related compounds will be heavily influenced by the principles of green and environmental chemistry. imperial.ac.uk This interdisciplinary approach seeks to develop chemical processes and products that are environmentally sustainable, reduce waste, and minimize the use of hazardous substances. youtube.comacs.org

Key Interdisciplinary Avenues:

Green Synthesis: As mentioned in section 9.1, developing synthetic routes that use renewable starting materials, reduce energy consumption, and generate less hazardous waste is a primary goal. youtube.comnih.gov Photocatalysis, for example, is a promising green technology that uses light to drive chemical reactions, offering a more sustainable pathway for synthesis. nih.gov

Sustainable Catalysis: The development of catalysts, as discussed in section 9.2, is a core principle of green chemistry. Catalysts allow for reactions with higher atom economy and lower energy requirements compared to stoichiometric reagents. Research into copper-based catalysts for ammonia synthesis from nitrate wastewater is a prime example of addressing both sustainable production and environmental remediation. rsc.org

Environmental Remediation: Environmental chemistry studies the processes involving natural and anthropogenic pollutants. ethernet.edu.et The development of catalytic systems that can convert pollutants like nitrates into valuable products like ammonia directly aligns with the goals of environmental chemistry by turning a waste stream into a resource. asiaresearchnews.com

By integrating these principles, future research can ensure that the development and application of materials derived from this compound contribute positively to a sustainable future.

Q & A

Q. What factors govern the solubility of ammonium cupric chloride in ammoniacal ammonium chloride solutions?

The solubility is primarily influenced by:

  • Temperature : Elevated temperatures (e.g., 60°C) favor the formation of copper hydroxychloride (Cu(OH)₅Cl₀.₅), while lower temperatures (25°C) stabilize copper diamine chloride (Cu(NH₃)₂Cl₂) under high chloride concentrations .
  • Ammonia-to-copper ratio ([NH₃]Total/[Cu]Total) : Ratios >2 at 25°C and chloride concentrations ≥4 molal lead to diamine chloride precipitation, whereas hydroxychloride dominates at lower ratios .
  • Total chloride concentration : Below 5 molal, hydroxychloride solubility controls copper ion availability; above 4 molal, diamine chloride becomes limiting . Methodological Insight: Use atomic absorption spectroscopy for copper quantification and Volhard titration for chloride analysis to validate solubility under controlled conditions .

Q. How do experimental conditions affect the crystalline phase equilibrium of this compound?

At 25°C and chloride concentrations of 3–4 molal, hydroxychloride (Cu(OH)₅Cl₀.₅) is the dominant phase unless [NH₃]Total/[Cu]Total exceeds 2, triggering diamine chloride (Cu(NH₃)₂Cl₂) crystallization. At 60°C, hydroxychloride remains stable across most conditions due to reduced diamine chloride solubility . Methodological Insight: Characterize solids via X-ray diffraction (XRD) and chemical analysis to confirm phase identity. For example, hydroxychloride matches CuCl₅(OH)₅ diffraction patterns, while diamine chloride aligns with Cu(NH₃)₂Cl₂ .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in mixed chloride-ammonia systems be reconciled?

Discrepancies arise from competing equilibria between hydroxychloride and diamine chloride phases. For example, at 4 molal chloride and 25°C, diamine chloride becomes the limiting phase only when ammonia is in excess ([NH₃]Total/[Cu]Total >2). At lower ratios or higher temperatures, hydroxychloride governs solubility . Methodological Insight: Employ thermodynamic models incorporating formation constants (e.g., log K for Cu(NH₃)₂²⁺ = 9.6) and activity coefficients to predict phase boundaries. Validate models against experimental solubility isotherms .

Q. What experimental protocols ensure accurate determination of copper speciation in this compound solutions?

  • Analytical Techniques : Use atomic absorption spectroscopy (AAS) for total copper quantification and ion-selective electrodes (ISE) for free Cu²⁺ monitoring .
  • Speciation Control : Maintain strict pH and ionic strength control to avoid unintended complexation (e.g., Cu(OH)₂ precipitation at pH >6). Pre-saturate solutions with NH₃/NH₄Cl buffers to stabilize desired complexes .
  • Validation : Cross-check results with computational speciation software (e.g., PHREEQC) using published stability constants for Cu-NH₃-Cl⁻ complexes .

Q. How can thermodynamic models predict this compound solubility across diverse experimental conditions?

Develop models using:

  • Formation constants for Cu(NH₃)ₙ²⁺ (n=1–4) and hydroxychloride complexes.
  • Activity coefficients calculated via Pitzer equations to account for high ionic strength (e.g., >3 molal Cl⁻) .
  • Temperature-dependent equilibria : Incorporate van’t Hoff corrections for enthalpy changes (e.g., ΔH for diamine chloride dissolution ≈ +25 kJ/mol) . Validation: Compare predicted vs. experimental solubility isotherms at 25°C and 60°C. Deviations >10% indicate incomplete speciation or missing phase data .

Methodological Guidelines

  • Phase Identification : Combine XRD with elemental analysis (e.g., Cu:Cl:NH₃ molar ratios) to distinguish hydroxychloride from diamine chloride .
  • Data Reproducibility : Report solution composition (ionic strength, pH), temperature, and equilibration time (>24 hours for stable phase formation) .
  • Contradiction Resolution : Replicate experiments under identical conditions and validate analytical methods (e.g., AAS calibration with certified Cu standards) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.